(S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester
Overview
Description
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid is an organic compound with a complex structure that includes a tert-butyl(dimethyl)silyl group, a methoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors One common method involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group can protect reactive hydroxyl groups during chemical reactions, while the methoxy and carboxylic acid groups can participate in various biochemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar level of complexity, used as a precursor for high-performance polymers.
Bromine Compounds: Include various organic and inorganic compounds with diverse applications in chemistry and industry.
Uniqueness
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid is unique due to the presence of the tert-butyl(dimethyl)silyl group, which provides steric protection and influences the reactivity of the compound. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
IUPAC Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZDWHZODOCMCT-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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